FAZT-MeP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

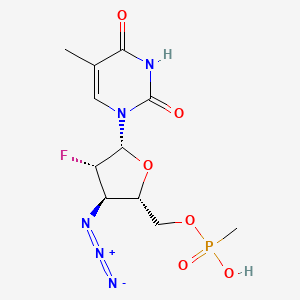

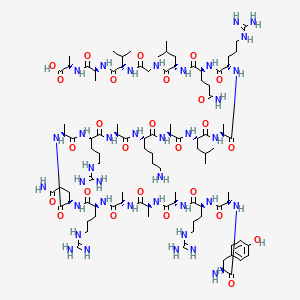

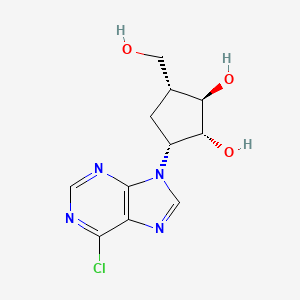

FAZT-MeP is a chemical compound known for its unique properties and applications in various scientific fields. It is a type of chemical entity with a mass of 363.2393 daltons

Preparation Methods

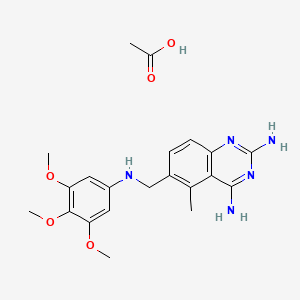

The preparation of FAZT-MeP involves specific synthetic routes and reaction conditions. One common method includes the use of microwave-assisted derivatization, which is a fast and accurate method for preparing fatty acid methyl esters . This method involves the esterification of free or bound fatty acids within a short time frame, significantly faster than conventional heating methods. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

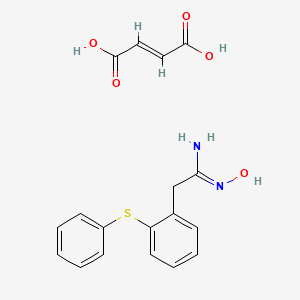

Chemical Reactions Analysis

FAZT-MeP undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, hydrochloric acid, sulfuric acid, and boron trifluoride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the esterification process can yield fatty acid methyl esters, which are valuable in various industrial applications.

Scientific Research Applications

FAZT-MeP has a wide range of scientific research applications. It is used extensively in optical sensor setup and measurement, particularly in conjunction with FAZT interrogators . The compound’s versatility makes it suitable for data analysis during optical sensor design, development, manufacturing, and installation. Additionally, this compound is employed in various fields such as marine, railways, roads, energy, civil, geotechnical, industrial, security, and medical applications. Its precision and repeatability make it a preferred choice for research and development centers aiming for ultimate accuracy in measurements.

Mechanism of Action

The mechanism of action of FAZT-MeP involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that the compound’s effects are mediated through its interaction with various biological molecules. This interaction can influence multiple pathways, leading to the desired outcomes in different applications.

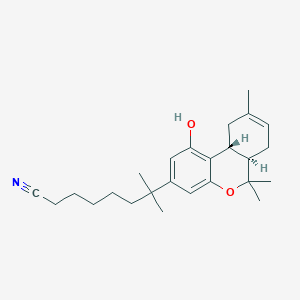

Comparison with Similar Compounds

FAZT-MeP can be compared with other similar compounds such as FAZT-K, AZT-K, and FAZT-Rb . These compounds share some structural similarities but differ in their specific properties and applications. For instance, FAZT-K and AZT-K are prepared using similar synthetic routes but have distinct crystal structures and dielectric switching performance. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for a wide range of applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties, preparation methods, and wide range of applications make it a valuable asset in research and industry

Properties

CAS No. |

140132-51-0 |

|---|---|

Molecular Formula |

C11H15FN5O6P |

Molecular Weight |

363.24 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-3-azido-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |

InChI |

InChI=1S/C11H15FN5O6P/c1-5-3-17(11(19)14-9(5)18)10-7(12)8(15-16-13)6(23-10)4-22-24(2,20)21/h3,6-8,10H,4H2,1-2H3,(H,20,21)(H,14,18,19)/t6-,7+,8-,10-/m1/s1 |

InChI Key |

MQANOAJBCLAHAS-IBCQBUCCSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(C)O)N=[N+]=[N-])F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(C)O)N=[N+]=[N-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)

![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)

![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)

![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)